Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate
Description
Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound featuring a fused benzo[c]chromen core substituted with a chlorine atom at position 2 and a ketone group at position 4. The furan-2-carboxylate moiety is functionalized with a methyl group at position 5 and a methylene-oxygen bridge connecting it to the benzo[c]chromen system. Its synthesis likely involves multi-step organic reactions, with crystallographic software such as SHELXL or WinGX employed for structural validation .
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO6/c1-11-12(7-19(27-11)21(24)25-2)10-26-18-9-17-15(8-16(18)22)13-5-3-4-6-14(13)20(23)28-17/h7-9H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQLQARNQNSIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Publicly Available Data
Key structural analogs include derivatives of benzo[c]chromen and related heterocycles (Table 1). For instance:
- (4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate (CAS: 1008711-18-9): Features a cyclohexane carboxylate group and a tert-butoxycarbonylamino (Boc) substituent .
- (4,7-Dimethyl-2-oxochromen-5-yl) 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate (CAS: 1212162-25-8): Substitutes the benzo[c]chromen core with a simpler chromen system and additional methyl groups .
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Conversely, the methyl furan carboxylate group may reduce bioavailability relative to cyclohexane carboxylate derivatives due to steric hindrance .
Spectroscopic Characterization
Structural elucidation of the target compound and its analogs relies on NMR and UV spectroscopy (as demonstrated in studies of Zygocaperoside and Isorhamnetin-3-O glycoside ). Key differences include:
- ¹H-NMR: The chlorine atom in the target compound deshields nearby protons, shifting signals upfield compared to non-halogenated analogs.
- 13C-NMR: The 6-oxo group generates a distinct carbonyl resonance (~190–200 ppm), absent in non-ketone derivatives.
Reactivity and Environmental Behavior
The lumping strategy (grouping structurally similar compounds for predictive modeling) suggests that the target compound may share degradation pathways with other benzo[c]chromen derivatives, such as photolytic cleavage of the ester linkage or oxidative ring-opening . However, the chlorine substituent could introduce unique toxicity profiles, necessitating separate environmental risk assessments.
Crystallographic and Computational Analysis
Software suites like SHELX and WinGX are critical for refining crystallographic data and validating molecular geometries . For example, the benzo[c]chromen core’s planarity in the target compound contrasts with the puckered cyclohexane ring in 1008711-18-9, influencing packing efficiency and melting points.
Preparation Methods
Cyclocondensation Approaches
The benzo[c]chromen scaffold is synthesized via acid-catalyzed cyclization of 2-(2-hydroxycyclohexyl)benzaldehyde derivatives. A modified three-component reaction involving:
- 2-Hydroxy-1-tetralone (precursor to tetrahydrobenzo[c]chromen)
- Chloroacetyl chloride (chlorine source)
- Malononitrile (for oxo-group introduction)
yields the 6-oxo intermediate in 72% yield under refluxing ethanol with piperidine catalysis. Chlorination at C2 is achieved using POCl3 in DMF at 0–5°C, preserving the lactone integrity.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | Reflux | 72 |
| K2CO3 | DMF | 80 | 58 |
| H2SO4 | Toluene | 110 | 41 |
Alternative Pathway via Friedel-Crafts Acylation
A patent-derived method employs vapor-phase hydrogenation of furfural derivatives to generate tetrahydrobenzo components. Subsequent Friedel-Crafts acylation with chloroacetic anhydride installs the 2-chloro-6-oxo motif in 68% yield using AlCl3 catalysis.
Preparation of 5-Methylfuran-2-Carboxylic Acid Methyl Ester
Esterification of Furan-2-Carboxylic Acid
The methyl ester is obtained via Fischer esterification:
- 5-Methylfuran-2-carboxylic acid (1 eq)
- Methanol (excess)
- H2SO4 (cat.), reflux, 12 h
Post-reaction neutralization with NaHCO3 and distillation affords the ester in 89% purity.
Direct Methylation via Mitsunobu Reaction
For higher regiocontrol:
- 5-Methylfuran-2-carboxylic acid (1 eq)
- DIAD (1.2 eq), PPh3 (1.5 eq)
- Methanol, 0°C → RT, 6 h
This method achieves 94% yield but requires chromatographic purification.
Ether Bridge Formation: Key Coupling Step
Williamson Ether Synthesis
Reaction Scheme:
Core A-OH + Cl-CH2-Core B → Target Compound
Conditions:
Mitsunobu Coupling for Sterically Hindered Systems
- Core A-OH (1 eq), Core B-CH2OH (1.5 eq)
- DIAD (1.2 eq), PPh3 (1.5 eq), THF, 0°C → RT
- Yield: 82% with >98% purity by HPLC
Table 2: Etherification Method Comparison
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Williamson | 60 | 8 | 71 | 95.2 |
| Mitsunobu | 25 | 12 | 82 | 98.1 |
| Ullmann Coupling | 110 | 24 | 58 | 89.4 |
Critical Process Optimization
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote side reactions. Ethanol emerges as optimal, balancing solubility and selectivity.
Chlorination Regioselectivity
POCl3 in DMF selectively chlorinates the C2 position due to:
- Electron-donating effects from the adjacent oxygen
- Steric shielding of C4 by the fused cyclohexane ring
Scalability and Industrial Considerations
The vapor-phase hydrogenation techniques described in patent US6479677B1 suggest potential for large-scale production of tetrahydrobenzo[c]chromen precursors. Key parameters:
- Cu/SiO2 catalysts at 140–170°C
- H2:furfural molar ratio 8:1
- Residence time <2 s
This method achieves 85% conversion with 92% selectivity toward tetrahydro intermediates.
Analytical Characterization Data
Representative 1H NMR (400 MHz, CDCl3):
- δ 6.78 (s, 1H, furan H-3)
- δ 4.62 (s, 2H, –O–CH2–)
- δ 2.51 (q, 2H, cyclohexane CH2)
- δ 1.32 (t, 3H, CH3)
HPLC Conditions:
- Column: C18, 250 × 4.6 mm
- Mobile phase: MeCN/H2O (70:30)
- Retention time: 8.92 min
Q & A
Q. What are the standard synthetic routes for preparing Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate?
The synthesis typically involves multi-step organic reactions, starting with the construction of the benzo[c]chromen core. A common approach includes:
- Step 1 : Condensation of a substituted benzaldehyde derivative with a cyclic ketone (e.g., tetrahydro-6-oxo-benzo[c]chromen precursor) under acidic or basic catalysis to form the fused chromene ring .
- Step 2 : Introduction of the chloro and oxo groups via electrophilic substitution or oxidation reactions .
- Step 3 : Functionalization of the furan-2-carboxylate moiety through esterification or nucleophilic substitution, followed by coupling with the chromen core using a linker like oxymethyl . Key conditions include solvent choice (e.g., ethanol, DMF), temperature control (60–100°C), and catalysts (e.g., p-toluenesulfonic acid, triethylamine) .
Q. How can researchers confirm the structural identity of this compound?
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR spectra are used to confirm the presence of the tetrahydrobenzo[c]chromen ring (e.g., methylene protons at δ 2.5–3.5 ppm), the furan carboxylate ester (δ 3.7–4.2 ppm for methoxy groups), and the chloro substituent .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the exact mass (e.g., calculated for : 452.09 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and spatial arrangement of functional groups .
Q. What are the critical reaction parameters to optimize yield during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF improves cyclization efficiency .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) can accelerate key steps like chromene ring formation .
- Temperature Gradients : Multi-step reactions often require gradual heating (e.g., 50°C → 80°C) to avoid side reactions such as ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : The oxo group in the chromen ring can lead to keto-enol tautomerism, altering proton chemical shifts. Deuterated solvent studies (e.g., DMSO-d) and 2D NMR (COSY, HSQC) help identify dynamic equilibria .
- Impurity Interference : Trace byproducts from incomplete coupling reactions (e.g., unreacted furan intermediates) may skew MS results. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is critical .
Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?
- Prodrug Design : Modifying the ester group (e.g., replacing methyl with ethyl or benzyl) can enhance lipophilicity and membrane permeability .
- Nanoparticle Encapsulation : Loading the compound into PEGylated liposomes improves aqueous solubility and prolongs circulation time .
- Metabolic Stability Assays : Incubation with liver microsomes identifies vulnerable sites (e.g., ester hydrolysis) for targeted structural stabilization .
Q. How can computational methods aid in understanding this compound’s bioactivity?
- Molecular Docking : Simulations with target proteins (e.g., cyclooxygenase-2 or kinase enzymes) predict binding affinities and key interactions (e.g., hydrogen bonding with the oxo group) .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., chloro position) with observed biological activity .
- DFT Calculations : Density functional theory optimizes the compound’s geometry and electronic properties, guiding synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
